molecular formula C9H5N3O2 B062938 7-Nitro-1H-indole-3-carbonitrile CAS No. 165669-10-3

7-Nitro-1H-indole-3-carbonitrile

Cat. No.: B062938
CAS No.: 165669-10-3
M. Wt: 187.15 g/mol
InChI Key: FKXLWNFFDVCTEE-UHFFFAOYSA-N
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Description

7-Nitro-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of a nitro group at the seventh position and a cyano group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 7-Nitro-1H-indole-3-carbonitrile typically involves the nitration of 1H-indole-3-carbonitrile. One common method includes the reaction of 1H-indole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position of the indole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Nitro-1H-indole-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential drug candidates.

    Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.

    Chemical Synthesis: It serves as a precursor in the synthesis of more complex indole derivatives, which are of interest in pharmaceutical and chemical research.

Mechanism of Action

The biological activity of 7-Nitro-1H-indole-3-carbonitrile is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 7-Nitro-1H-indole-3-carbonitrile include other nitro-substituted indole derivatives such as 5-nitro-1H-indole-3-carbonitrile and 6-nitro-1H-indole-3-carbonitrile. These compounds share similar chemical properties but differ in the position of the nitro group on the indole ring, which can influence their biological activity and reactivity. The unique positioning of the nitro group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

7-nitro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXLWNFFDVCTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.15 g (53.4 mmol) of 3-formyl-7-nitro-1H-indole was dissolved in 150 ml of dimethylformamide, and 3.93 g (56.0 mmol) of hydroxylamine hydrochloride and 4.5 ml (55.6 mmol) of pyridine were added thereto. After heating under stirring at 70 to 80° C. for 2 hours, 6.3 g (56.8 mmol) of selenium dioxide and about 5 g of magnesium sulfate were added thereto. After heating at 70 to 80° C. for further 2.5 hours, the insoluble matters were filtered off and the filtrate was concentrated. Water was added thereto, and the resulting crystals were collected by filteration and successively washed with water and ethyl ether. The crystals were dissolved in a mixed solution of tetrahydrofuran and acetone, and the insoluble matters were filtered off. After concentrating the filtrate, ethyl acetate was added to the residue and the crystals were collected by filtration, to give 8.61 g of the title compound.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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